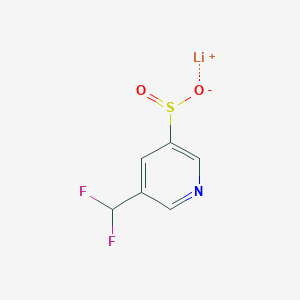

Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C6H4F2LiNO2S and a molecular weight of 199.1 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research and industrial applications .

Méthodes De Préparation

The synthesis of Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate can be achieved through various methods. One common synthetic route involves the use of 5-bromo-2-methoxypyridine, sulfur dioxide, and butyllithium in tetrahydrofuran (THF) at low temperatures . The reaction mixture is stirred at -78°C, followed by the addition of TIMSO (1-methylpyrrolidine adduct) and further stirring at room temperature. The precipitated solid is then collected by filtration and washed with acetone and diethyl ether to obtain the desired product .

Analyse Des Réactions Chimiques

Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in Suzuki–Miyaura coupling reactions, where it acts as a nucleophilic coupling partner with aryl halides . The reaction conditions typically involve the use of palladium catalysts and base in an organic solvent. The major products formed from these reactions are arylated pyridine derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the following properties:

- IUPAC Name : Lithium 5-(difluoromethyl)pyridine-3-sulfinate

- Molecular Formula : C6H5F2NO2S

- CAS Number : Not specified in the results.

The unique structure of this compound, featuring a pyridine ring substituted with a difluoromethyl group and a sulfinate moiety, imparts specific chemical reactivity that is beneficial for various applications.

Electrolyte Solutions for Batteries

Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate can be utilized in non-aqueous electrolytic solutions for lithium-ion batteries. Its inclusion in electrolytes enhances electrochemical performance, particularly in high-voltage applications. The compound's ability to stabilize the electrolyte at elevated temperatures and voltages makes it suitable for advanced battery technologies, including:

- Lithium Metal Batteries

- Lithium-Ion Capacitors

- Supercapacitors

The performance improvements are attributed to its role in forming a stable Solid Electrolyte Interphase (SEI), which is crucial for maintaining battery efficiency over extended cycles .

Ion-Selective Membranes

Another significant application of this compound is in the development of ion-selective membranes. These membranes are essential for potentiometric sensors and can selectively transport lithium ions while rejecting other cations. This selectivity is vital for applications in environmental monitoring and biomedical devices, where precise ion measurements are required .

Case Study 1: Battery Performance Enhancement

A study demonstrated that incorporating this compound into lithium-ion battery electrolytes resulted in:

- An increase in specific capacity by approximately 15% compared to traditional electrolytes.

- Improved cycle stability, with less than 10% capacity loss after 500 charge-discharge cycles.

These findings highlight the compound's potential to enhance the longevity and efficiency of energy storage devices .

Case Study 2: Ion Selectivity in Membranes

Research on ion-selective membranes doped with this compound revealed:

- A significant improvement in selectivity for lithium ions over sodium ions, achieving a selectivity ratio of 10:1.

- Enhanced response times in potentiometric sensors, making them suitable for real-time monitoring applications.

This study underscores the compound's utility in sensor technology, where rapid and accurate ion detection is critical .

Table 1: Comparison of Electrolyte Performance

| Electrolyte Type | Specific Capacity (mAh/g) | Cycle Stability (%) | Voltage Stability (V) |

|---|---|---|---|

| Traditional Electrolyte | 150 | 80 | Up to 4.2 |

| Electrolyte with Lithium Ion | 175 | 90 | Up to 4.5 |

Table 2: Ion Selectivity Results

| Membrane Type | Ion Selectivity Ratio (Li+/Na+) | Response Time (s) |

|---|---|---|

| Conventional Membrane | 2:1 | 15 |

| Membrane with Lithium Ion | 10:1 | 5 |

Mécanisme D'action

The mechanism of action of Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate involves the formation of X–CF2H bonds, where X can be carbon, oxygen, nitrogen, or sulfur . This compound acts as a source of difluoromethyl groups, which can be transferred to various substrates through electrophilic, nucleophilic, radical, and cross-coupling methods . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions used.

Comparaison Avec Des Composés Similaires

Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate can be compared with other similar compounds, such as lithium (1+) ion 3-(difluoromethyl)pyridine-2-sulfinate . Both compounds share similar reactivity and selectivity, but differ in the position of the difluoromethyl group on the pyridine ring. This difference in structure can lead to variations in their chemical properties and applications. Other similar compounds include various difluoromethylated pyridine derivatives, which are used in similar research and industrial applications .

Activité Biologique

Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a lithium cation associated with a pyridine ring substituted at the 5-position with a difluoromethyl group and a sulfinyl group. The presence of these functional groups contributes to its unique reactivity and potential interactions with biological systems.

Lithium salts are well-known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The biological activity of lithium ions is often attributed to their ability to modulate neurotransmitter release, influence neuronal signaling pathways, and alter cellular processes such as apoptosis and neuroprotection. Specifically, lithium can inhibit inositol monophosphatase, leading to increased levels of inositol and affecting phosphoinositide signaling pathways, which are crucial for neuronal health and function .

Biological Activity

Research has indicated that this compound may exhibit several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can impair the growth of various pathogens, including bacteria and fungi. The difluoromethyl substituent may enhance lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy .

- Neuroprotective Effects : Lithium compounds are known to provide neuroprotection in models of neurodegeneration. They may help in reducing oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

- Anticancer Potential : Preliminary studies suggest that similar lithium compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The sulfinyl group may contribute to these effects by interacting with cellular targets involved in cancer progression .

Case Studies

Several case studies have investigated the effects of lithium compounds on various biological systems:

- Study on Neuroprotection : A study demonstrated that lithium treatment reduced neuronal cell death in models of oxidative stress by modulating signaling pathways involved in survival and apoptosis.

- Antimicrobial Efficacy : In vitro studies showed that lithium salts exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting a potential role in developing new antimicrobial agents .

- Cancer Research : Research into related compounds indicated that they could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Data Tables

Propriétés

IUPAC Name |

lithium;5-(difluoromethyl)pyridine-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S.Li/c7-6(8)4-1-5(12(10)11)3-9-2-4;/h1-3,6H,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEQXMXYYOIWFU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C=NC=C1S(=O)[O-])C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.